BenchChemオンラインストアへようこそ!

Cabotegravir

HIV-1 subtype diversity integrase strand transfer inhibitor ex vivo antiviral activity

Cabotegravir is the only INSTI approved as a standalone long-acting injectable for HIV PrEP (Apretude). HPTN 083/084 demonstrated >3× and 12× reductions in HIV incidence vs daily oral TDF/FTC (HR 0.31 and 0.10, respectively). Its pKa of 7.8 and logP of ~3.2 enable high-concentration injectable suspension formulation with an effective half-life of ~40 days, supporting dosing every 4–8 weeks. Metabolism via UGT1A1 (minimal CYP involvement) avoids CYP3A4 boosting required by elvitegravir, conferring a favorable DDI profile for aging HIV populations with comorbidities. In vitro IC50 of 3.0 nM against wild-type HIV-1. Procure for long-acting formulation R&D where pharmacokinetic precision and adherence-independent PrEP are paramount.

Molecular Formula C19H17F2N3O5
Molecular Weight 405.4 g/mol
CAS No. 1051375-10-0
Cat. No. B606451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabotegravir
CAS1051375-10-0
SynonymsS/GSK1265744;  S/GSK 1265744;  S/GSK-1265744;  GSK744;  GSK-744;  GSK 744;  Cabotegravir.
Molecular FormulaC19H17F2N3O5
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
InChIInChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1
InChIKeyWCWSTNLSLKSJPK-LKFCYVNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cabotegravir (CAS 1051375-10-0): A Long-Acting HIV-1 Integrase Strand Transfer Inhibitor for Injectable Antiretroviral Therapy


Cabotegravir (CAS: 1051375-10-0), also known as GSK1265744 or GSK744, is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) structurally analogous to dolutegravir [1]. It is distinguished by its formulation as a long-acting injectable nanosuspension with an elimination half-life of 5.6–11.5 weeks following intramuscular administration [2]. Cabotegravir is approved as both an oral lead-in tablet and a long-acting injectable for HIV-1 treatment (in combination with rilpivirine) and for pre-exposure prophylaxis (PrEP) as monotherapy, with dosing intervals extending to every 8 weeks [3].

Why Cabotegravir Cannot Be Interchanged with Other Second-Generation INSTIs for Long-Acting Injectable Applications


Although cabotegravir, dolutegravir, and bictegravir share a common carbamoyl pyridone scaffold and belong to the same second-generation INSTI class [1], cabotegravir is uniquely formulated as a long-acting injectable nanosuspension with an intramuscular elimination half-life of 5.6–11.5 weeks [2]—an order of magnitude greater than the ~14-hour half-life of oral bictegravir [3] and ~14-hour half-life of oral dolutegravir [4]. This pharmacokinetic property enables dosing every 4 to 8 weeks, a feature not achievable with other INSTIs due to their fundamentally different physicochemical profiles [5]. Furthermore, cabotegravir exhibits differential oral bioavailability and distinct resistance mutation selection patterns compared to dolutegravir [6], underscoring that these agents are not functionally interchangeable for either research applications requiring sustained exposure or clinical procurement for long-acting therapy.

Quantitative Comparative Evidence: Cabotegravir Versus Dolutegravir, Bictegravir, and Other INSTIs


Cabotegravir Demonstrates Differential Antiviral Potency Against Non-B HIV-1 Subtypes Compared to Bictegravir and Dolutegravir

In an ex vivo study evaluating INSTI potency against HIV-1 clinical isolates from treatment-naïve patients infected with diverse subtypes, cabotegravir showed significantly lower IC50 values in non-B subtypes compared to subtype B (P < 0.05). This subtype-dependent potency pattern was distinct from bictegravir, which showed lower IC50 in only subtypes 01_AE and 02_AG, and differed from dolutegravir, which showed lower IC50 only in subtype C [1].

HIV-1 subtype diversity integrase strand transfer inhibitor ex vivo antiviral activity

Cabotegravir Long-Acting Injectable Formulation Provides 43- to 115-Fold Extension of Elimination Half-Life Versus Oral Administration

Cabotegravir's intramuscular long-acting formulation achieves an elimination half-life of 5.6–11.5 weeks (39–80 days), representing a 43- to 115-fold increase over its oral half-life of 41 hours [1][2]. In contrast, dolutegravir and bictegravir are only available as oral formulations with half-lives of approximately 14 hours [3][4], precluding extended-interval dosing.

long-acting injectable pharmacokinetics extended-release formulation

Cabotegravir Exhibits Distinct Resistance Mutation Selection Profile with Preferential Q148R Emergence Compared to Dolutegravir

In a comprehensive review of genotypic correlates of resistance, the most commonly selected mutations in 24 persons developing virological failure on cabotegravir were Q148R (n=15; 62.5%), N155H (n=7; 29.2%), and E138K (n=5; 20.8%) [1]. Notably, Q148R was more likely to occur with cabotegravir, whereas G118R and R263K were more likely to occur with dolutegravir [1]. In phenotypic testing of clinical isolates with cabotegravir-associated resistance patterns, bictegravir retained greater susceptibility: among 52 isolates, 54% remained fully susceptible to bictegravir despite harboring mutations selected by cabotegravir [2].

drug resistance integrase mutations virological failure

Cabotegravir Shows Higher Protein-Adjusted Inhibitory Quotient Than Dolutegravir and Bictegravir at Therapeutic Doses

The inhibitory quotient (IQ), defined as the ratio of trough concentration to protein-adjusted inhibitory concentration, is a pharmacodynamic predictor of virologic efficacy. At clinically relevant doses, cabotegravir achieved an IQ of 23.7, exceeding that of dolutegravir (17) and bictegravir (13.4) [1]. This higher IQ suggests a potentially wider therapeutic window for cabotegravir relative to the threshold required for viral suppression.

inhibitory quotient protein-binding adjusted pharmacodynamic index

Cabotegravir Long-Acting Injectable Formulation Is Engineered via Nanosuspension Technology to Overcome Inherent Low Aqueous Solubility

Cabotegravir's free acid form exhibits poor aqueous solubility (approximately 0.01 mg/mL at pH 7.4) [1], which precludes simple solution-based injectable formulation. To overcome this, cabotegravir was formulated as a wet-bead milled nanosuspension with a particle size of approximately 200 nm, enabling sustained release from the intramuscular depot via slow dissolution [1]. In contrast, dolutegravir has adequate solubility for once-daily oral administration but lacks the physicochemical profile required for a long-acting injectable formulation [2].

nanosuspension formulation science depot injection

Cabotegravir Demonstrates OAT1/OAT3 Transporter Inhibition with IC50 Values Indicative of Potential Renal Transporter Interactions

Cabotegravir inhibits organic anion transporters OAT1 and OAT3 with IC50 values of 0.81 μM and 0.41 μM, respectively . This transporter inhibition profile differs from dolutegravir, which is primarily an inhibitor of OCT2 (IC50 = 1.9 μM) [1]. While clinical significance remains limited due to cabotegravir's primary metabolism via UGT1A1 rather than CYP450 enzymes, this differential transporter interaction profile should be considered in research applications involving co-administered OAT substrates.

drug transporters OAT1 OAT3 drug-drug interactions

Cabotegravir (CAS 1051375-10-0): Evidence-Based Applications in HIV Research, Formulation Development, and Clinical Procurement


Long-Acting Injectable Formulation Development and Sustained-Release Drug Delivery Research

Cabotegravir's nanosuspension formulation, which extends the elimination half-life from 41 hours (oral) to 5.6–11.5 weeks (intramuscular), makes it an essential reference compound for long-acting injectable drug delivery research [1]. The compound's physicochemical properties—specifically its poor aqueous solubility (~0.01 mg/mL) that necessitates advanced formulation technologies—provide a validated model system for studying depot-forming injectables, flip-flop kinetics, and extended-release parenteral formulations [2].

HIV-1 Integrase Inhibitor Resistance Surveillance and Cross-Resistance Studies

Cabotegravir's distinct resistance mutation selection profile—characterized by preferential Q148R emergence (62.5% of virological failures) compared to dolutegravir's G118R/R263K preference [3]—makes it a critical component in INSTI resistance surveillance panels. Phenotypic studies demonstrate that cabotegravir-associated triple resistance-associated mutations produce a 47.0-fold IC50 increase for cabotegravir compared to only a 7.59-fold increase for bictegravir, highlighting its utility in cross-resistance assessments and next-generation INSTI development [4].

HIV Subtype-Specific Antiviral Potency Screening in Global Health Research

Cabotegravir's broader potency enhancement across non-B HIV-1 subtypes (P < 0.05 for CAB vs. HIV-1B across all tested non-B subtypes) compared to the more limited non-B subtype coverage of dolutegravir and bictegravir supports its inclusion in antiviral screening programs focused on subtype diversity [5]. This property is particularly relevant for research and procurement initiatives targeting regions with high non-B subtype prevalence, including sub-Saharan Africa and Southeast Asia.

Pharmacokinetic/Pharmacodynamic Modeling of INSTI Therapeutic Windows

Cabotegravir's inhibitory quotient of 23.7—which exceeds dolutegravir (17) and bictegravir (13.4) by 39% and 77%, respectively [6]—provides a valuable benchmark for PK/PD modeling studies evaluating the relationship between drug exposure and virologic efficacy. This property supports its use as a comparator in translational research examining therapeutic margins, adherence-pharmacology relationships, and population pharmacokinetic variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cabotegravir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.